

An In-depth Technical Guide to the Spectroscopic Data of Propionaldehyde

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Compound of Interest

Compound Name: *Propionaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **propionaldehyde** (propanal), a key aldehyde in organic chemistry. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of **propionaldehyde** is characterized by three distinct signals corresponding to the three different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.7	Triplet (t)	1H	Aldehydic proton (-CHO)
~2.4	Doublet of Quartets (dq)	2H	Methylene protons (-CH ₂ -)
~1.1	Triplet (t)	3H	Methyl protons (-CH ₃)

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of **propionaldehyde** shows three signals, one for each unique carbon atom.^[1]

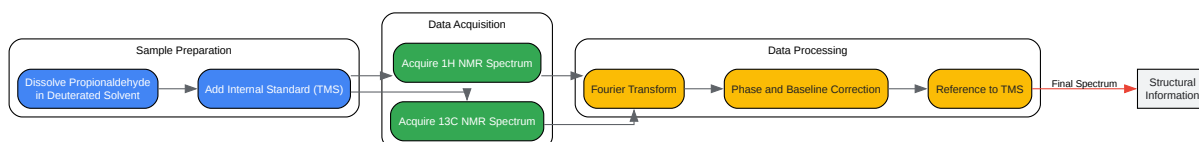
Chemical Shift (δ) ppm	Assignment
~203.2	Carbonyl carbon (C=O) ^[1]
~37.3	Methylene carbon (-CH ₂ -) ^[1]
~6.0	Methyl carbon (-CH ₃) ^[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of **propionaldehyde** is as follows:

- **Sample Preparation:** Approximately 10-20 mg of high-purity **propionaldehyde** is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.^[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).^{[2][3]}
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.^[4]
- **¹H NMR Acquisition:**
 - A standard one-pulse sequence is typically used.

- Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and the acquisition of 16 to 64 scans to ensure a good signal-to-noise ratio.[2]
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon.[5]
 - A wider spectral width of about 240 ppm is necessary.[5]
 - Due to the low natural abundance of the ¹³C isotope, a greater number of scans (often 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.[2][5]
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopy Data

The IR spectrum of **propionaldehyde** is dominated by a strong absorption band due to the carbonyl group.

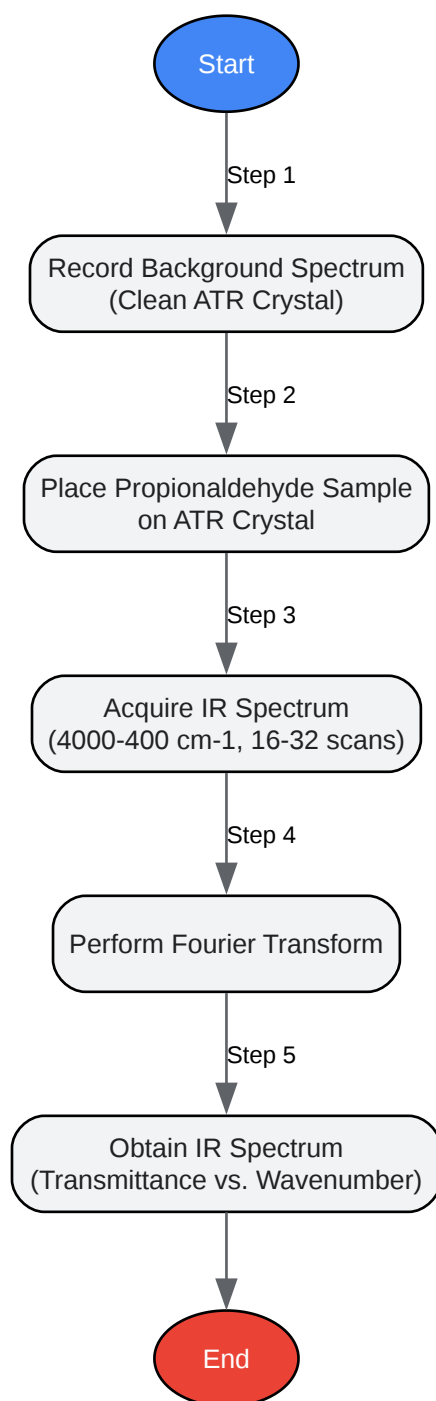
Wavenumber (cm ⁻¹)	Intensity	Assignment
~2975-2845	Strong	C-H stretch (alkyl)[6]
~2880-2650	Medium	C-H stretch (aldehyde)[6]
~1740-1720	Very Strong	C=O stretch (carbonyl)[6]

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.[6]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like **propionaldehyde** is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.[2]
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded. This is automatically subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.[2]
- **Sample Application:** A small drop of neat **propionaldehyde** is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. [2] To improve the signal-to-noise ratio, 16 to 32 scans are co-added and averaged.[2]
- **Data Processing:** The resulting interferogram is converted to a spectrum via a Fourier transform.



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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **propionaldehyde** shows a molecular ion peak and several characteristic fragment ions.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
58	Moderate	$[\text{C}_3\text{H}_6\text{O}]^{+\bullet}$ (Molecular Ion, $\text{M}^{+\bullet}$) [7]
29	High (Base Peak)	$[\text{CHO}]^+$ or $[\text{C}_2\text{H}_5]^+$ [7]
28	Moderate	$[\text{C}_2\text{H}_4]^{+\bullet}$ or $[\text{CO}]^{+\bullet}$ [7]

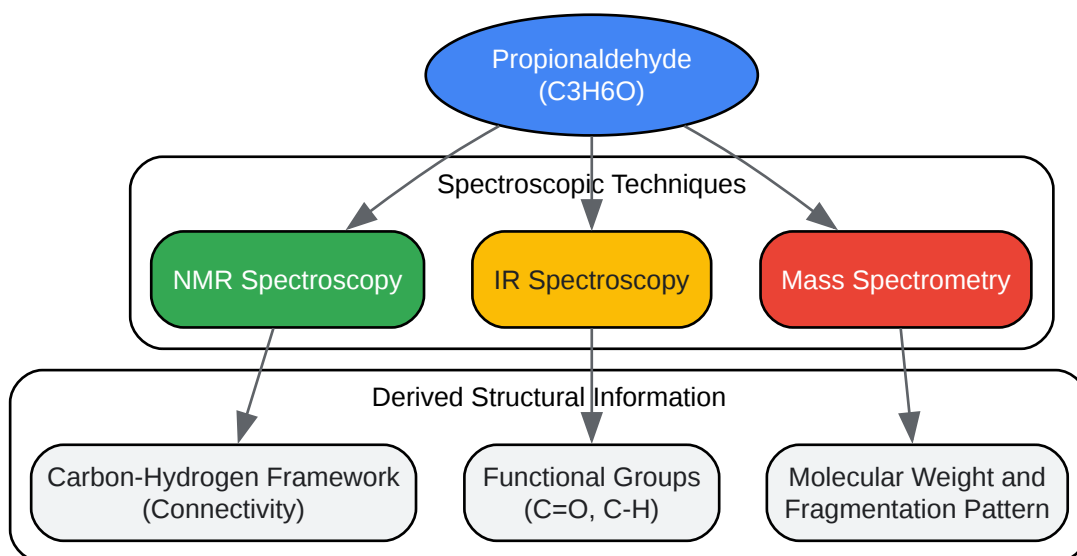
Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method for the analysis of volatile compounds like **propionaldehyde**.

- Sample Preparation: The **propionaldehyde** sample is diluted in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.[\[2\]](#)
- Gas Chromatography (GC):
 - Instrumentation: A GC system coupled to a mass spectrometer.[\[2\]](#)
 - Injection: 1 μL of the diluted sample is injected into the GC inlet, which is typically heated to around 250 °C.
 - Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column).[\[2\]](#) The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure the separation of components.[\[2\]](#)
- Mass Spectrometry (MS):
 - Ionization: As the **propionaldehyde** elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70

eV), causing ionization and fragmentation.[8]

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.



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Spectroscopic Analysis of **Propionaldehyde**

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